molecular formula C12H12N2O B11903029 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 14490-04-1

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B11903029
CAS No.: 14490-04-1
M. Wt: 200.24 g/mol
InChI Key: LWGVERXPONLHEZ-UHFFFAOYSA-N
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Description

Position within β-Carboline and Pyridoindolone Structural Frameworks

The molecular architecture of this compound amalgamates critical features of two pharmacologically significant heterocyclic families:

Table 1: Structural comparison with related heterocycles

Feature β-Carboline Core Pyridoindolone System 8-Methyl Derivative
Ring System Indole + pyridine Indole + pyridone Indole + tetrahydro-pyridone
Aromaticity Fully conjugated Partial conjugation Non-aromatic tetrahydro ring
Key Functional Groups Basic N-atom Lactam carbonyl Methyl group at C8
Bioactivity Profile MAO inhibition Kinase modulation Dual-target potential

The compound’s partially saturated pyridone ring (positions 2,3,9,9a) introduces torsional constraints that favor binding to planar protein surfaces, while the methyl substituent at position 8 enhances lipophilicity and metabolic stability compared to simpler β-carbolines. X-ray crystallographic analyses of analogous structures reveal a puckered conformation in the tetrahydro-pyridone ring, creating distinct topographical features for target engagement.

Historical Context of Tetrahydro-pyrido[3,4-b]indol-1-one Derivatives in Medicinal Chemistry

The development of tetrahydro-pyridoindolone derivatives traces back to late 20th-century efforts to modify β-carboline toxicity profiles while retaining bioactivity. Early work documented in EP0347980A1 (1989) demonstrated that 8,9-annelated β-carbolines exhibit enhanced fibrinolytic activity compared to their fully aromatic counterparts. This patent laid the groundwork for structural optimization strategies that later yielded this compound as a lead compound.

Three key evolutionary phases characterize its medicinal chemistry development:

  • 1980s–1990s : Exploration of ring saturation effects on serotonin receptor affinity, revealing that partial saturation of the pyridine ring improves blood-brain barrier penetration.
  • 2000s–2010s : Rational design of C8 substituents to modulate selectivity between monoamine oxidase isoforms and 5-HT receptors.
  • 2020s–Present : Application of cryo-EM and AI-driven docking studies to elucidate its allosteric modulation of kinase domains.

Properties

CAS No.

14490-04-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

8-methyl-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H12N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-5,11,14H,6H2,1H3,(H,13,15)

InChI Key

LWGVERXPONLHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CCNC(=O)C3N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with the condensation of cyclohexanone with 4-methylphenylhydrazine to form a phenylhydrazone intermediate. Cyclization under Brønsted acid catalysis (e.g., methanesulfonic acid) induces-sigmatropic rearrangement, yielding the indole ring system. Subsequent keto-enol tautomerization stabilizes the tetrahydro-pyrido[3,4-b]indol-1-one structure.

Standard Protocol

  • Reagents :

    • Cyclohexanone (1.0 equiv)

    • 4-Methylphenylhydrazine hydrochloride (1.1 equiv)

    • Methanesulfonic acid (0.2 equiv)

    • Methanol (solvent)

  • Conditions :

    • Reflux at 65°C for 12–16 hours

    • Neutralization with aqueous NaHCO₃

    • Extraction with ethyl acetate, followed by silica gel chromatography

  • Yield : 58–62% (reported in analogous syntheses).

Limitations and Byproducts

  • Major Byproduct : Over-cyclization leading to decarboxylated indole derivatives (≈15% yield).

  • Mitigation : Strict temperature control (60–70°C) and stoichiometric acid use reduce side reactions.

Alternative Synthetic Routes

Pictet-Spengler Cyclization

This method constructs the β-carboline framework via condensation of tryptamine derivatives with carbonyl compounds:

Procedure :

  • Tryptamine (1.0 equiv) reacts with methyl glyoxal (1.2 equiv) in acetic acid at 80°C for 8 hours.

  • Advantage : Higher regioselectivity for the 8-methyl substituent (78% yield in model systems).

Table 1 : Comparison of Cyclization Methods

MethodCatalystTemp (°C)Yield (%)Purity (%)
Fischer IndoleCH₃SO₃H656295
Pictet-SpenglerAcOH807898
Bischler-MöhlauPOCl₃1104589

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-coupling introduces substituents post-cyclization:

Example : Suzuki-Miyaura coupling at C-8 position using:

  • 8-Bromo precursor (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 70°C.

Yield : 84% with >99% regiochemical fidelity.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents disclose optimized large-scale processes:

  • Reactor Design : Tubular flow system with static mixers

  • Parameters :

    • Residence time: 45 minutes

    • Throughput: 12 kg/day

    • Purity: 99.5% (HPLC)

Advantages :

  • 40% reduction in solvent waste vs. batch processing

  • Consistent product quality (RSD <1.2%).

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v)

  • Cooling Rate : 0.5°C/min to 4°C

  • Outcome : Needle-like crystals (mp 214–216°C) with 98.7% recovery.

Mechanistic Insights and Computational Modeling

DFT studies reveal the cyclization transition state (TS) energy barriers:

Fischer Indole TS :

  • ΔG‡ = 28.7 kcal/mol (rate-determining step)

  • Acid catalysis lowers TS energy by 9.3 kcal/mol vs. uncatalyzed pathway.

Figure 1 : Energy profile for keto-enol tautomerization (B3LYP/6-31G* level).

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

  • Ball Milling :

    • Reactants: Cyclohexanone + 4-methylphenylhydrazine

    • Catalyst: Montmorillonite K10 (5 wt%)

    • Time: 2 hours

    • Yield: 71% with E-factor = 0.8

Photocatalytic Methods

Visible-light-mediated cyclization using:

  • Eosin Y (photosensitizer)

  • Blue LEDs (455 nm)

  • 30°C, 6 hours

  • Yield : 68% (99% atom economy)

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=7.8 Hz, 1H), 6.95 (s, 1H), 4.12 (m, 2H), 2.88 (s, 3H).

  • HRMS : m/z 200.1284 [M+H]⁺ (calc. 200.1289).

Table 2 : Purity Assessment by HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250 × 4.6 mm)MeCN/H₂O (55:45)8.799.2

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrido[3,4-b]indole derivatives arises from variations in substituent type, position, and ring saturation. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties

Compound Name (CAS) Substituents/Modifications Molecular Formula MW (g/mol) Melting Point (°C) Key References
8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one (14490-04-1) 8-CH₃, tetrahydro scaffold C₁₂H₁₂N₂O 200.24 Not reported
9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS: N/A) 9-CH₃, tetrahydro scaffold C₁₂H₁₂N₂O 200.24 198–199
7,8-Dichloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one (AnnH65) 7,8-Cl, dihydro scaffold C₁₁H₈Cl₂N₂O 271.10 200
6-Amino-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (kb-NB142-08) 6-NH₂, tetrahydro scaffold C₁₁H₁₁N₃O 201.23 280–282
5,8-Dichloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (K40) 5,8-Cl, tetrahydro scaffold C₁₁H₈Cl₂N₂O 271.10 Not reported

Key Observations

Substituent Position and Ring Saturation The 8-methyl derivative (target compound) differs from the 9-methyl analog (CAS: N/A) in the position of the methyl group, which influences steric and electronic properties. The 9-methyl analog exhibits a higher melting point (198–199°C vs. unreported for the 8-methyl compound), likely due to enhanced crystal packing . Chlorinated derivatives (e.g., AnnH65 and K40) show increased molecular weight (~271 g/mol) and higher melting points (200°C) compared to non-halogenated analogs, attributed to stronger intermolecular interactions (e.g., halogen bonding) .

Dihydro vs.

Biological Activity GABAA Receptor Modulation: Fluorinated analogs like 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one exhibit anxiolytic activity as GABAA receptor agonists, highlighting the importance of electronegative substituents (e.g., F, Cl) for receptor binding . Kinase vs. MAO Selectivity: Dichloro derivatives (e.g., AnnH65) are synthesized to avoid off-target monoamine oxidase (MAO) inhibition, demonstrating how substituent choice can fine-tune selectivity .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Crystal SystemTriclinic
Space GroupP1
Unit Cell Volume (ų)812.9
Density (g/cm³)1.305

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Impurity Analysis : Use HPLC with reference standards (e.g., EP impurities C/D) to detect structurally similar byproducts .
  • Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility in tetrahydro rings .
  • Crystallographic Refinement : Apply Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) .

Advanced: What computational approaches predict biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (docking scores < −7.0 kcal/mol suggest high affinity) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₃₀ values in enzyme inhibition assays .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding kinetics .

Basic: How to assess purity in the presence of impurities?

Methodological Answer:

  • Chromatography : Use RP-HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental Analysis : Confirm %C/%H/%N within ±0.3% of theoretical values (e.g., C: 68.5%, H: 5.3%, N: 13.2%) .
  • Mass Spectrometry : Compare HRMS m/z with calculated [M+H]+ (e.g., 319.36 ± 0.02 Da) .

Advanced: Designing SAR studies for pharmacological evaluation

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at positions 6 and 8 to modulate lipophilicity (logP: 2.5–4.0) .
  • In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/B) at 1–10 µM concentrations, using kynuramine as a substrate .
  • Pharmacophore Mapping : Overlay crystal structures to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) .

Basic: Scalable synthesis with stereochemical integrity

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (>90% ee) in cyclization steps .
  • Process Controls : Maintain temperatures below 40°C to prevent racemization .
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction intermediates .

Advanced: Mitigating byproduct formation during synthesis

Methodological Answer:

  • Grignard Optimization : Pre-activate Mg turnings in THF and control addition rates to minimize alkylation byproducts (e.g., 3a-f derivatives) .
  • Reductive Amination : Substitute NaBH₄ with NaBH(OAc)₃ to improve selectivity for secondary amines .
  • Byproduct Isolation : Use preparative TLC to separate benzotriazole adducts (Rf: 0.3–0.5 in ethyl acetate/hexane) .

Basic: Impact of solvent and temperature on cyclization

Methodological Answer:

  • Solvent Polarity : Chloroform (ε = 4.8) enhances cyclization rates compared to DCM (ε = 8.9) due to reduced solvation of intermediates .
  • Temperature Effects : Reactions at 25°C yield 51% product vs. 35% at 50°C, as higher temperatures promote decomposition .

Advanced: In vivo toxicological assessment strategies

Methodological Answer:

  • Rodent Models : Administer 10–100 mg/kg doses orally to Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
  • Dose Escalation : Use a 3+3 design to determine MTD, with necropsy and histopathology at endpoint .
  • Metabolite Profiling : Identify phase I metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

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